1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate

Description

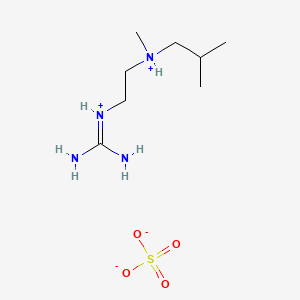

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate is a guanidinium sulfate derivative characterized by a branched alkylaminoethyl substituent. The compound consists of a guanidine core linked to an ethyl chain modified with an isobutylmethylamino group (—CH₂CH₂—N(CH₂CH(CH₃)₂)(CH₃)), followed by a sulfate counterion. Its synthesis likely follows methods similar to those described for N-amino-N'-benzenesulfonylguanidines, involving condensation reactions in acetic acid .

Properties

CAS No. |

14156-74-2 |

|---|---|

Molecular Formula |

C8H22N4O4S |

Molecular Weight |

270.35 g/mol |

IUPAC Name |

2-(diaminomethylideneazaniumyl)ethyl-methyl-(2-methylpropyl)azanium;sulfate |

InChI |

InChI=1S/C8H20N4.H2O4S/c1-7(2)6-12(3)5-4-11-8(9)10;1-5(2,3)4/h7H,4-6H2,1-3H3,(H4,9,10,11);(H2,1,2,3,4) |

InChI Key |

OOLNXZOERSTJKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[NH+](C)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . Another method involves the use of thiourea derivatives as guanidylating agents, which react with nucleophilic amines in the presence of coupling reagents or metal catalysts . Industrial production methods often utilize commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .

Chemical Reactions Analysis

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea derivatives, carbodiimides, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidylation reactions with thiourea derivatives typically yield N,N’-disubstituted guanidines .

Scientific Research Applications

1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology, guanidines are known to play key roles in various biochemical processes and are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . In medicine, guanidines have been explored for their potential therapeutic applications, including the treatment of hypertension and muscle weakness associated with Eaton-Lambert syndrome . Additionally, in the industry, guanidines are used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of 1-(2-(Isobutylmethylamino)ethyl)guanidine sulfate involves its interaction with molecular targets and pathways. Guanidines are strong organic bases that exist primarily as guanidinium ions at physiological pH . They enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This action is believed to be mediated through the inhibition of transmission in post-ganglionic adrenergic nerves, preventing the release of norepinephrine at nerve endings .

Comparison with Similar Compounds

Key Observations:

Agmatine’s linear aminobutyl chain facilitates nitric oxide synthase interaction, contrasting with the branched alkyl group in the target compound .

Physicochemical Properties :

- Melting points for guanidine sulfates generally exceed 200°C, as seen in compound 14 (mp 245–250°C) .

- Sulfate counterions improve aqueous solubility, critical for injectable formulations (e.g., Guanethidine sulfate meets USP standards for particulate matter and pH ).

Synthetic Pathways: Most guanidine sulfates are synthesized via nucleophilic substitution or condensation, as demonstrated for N-amino-N'-benzenesulfonylguanidines .

Research Findings and Data Gaps

Pharmacological Data: While Guanethidine sulfate is well-documented as an antihypertensive , the target compound’s activity remains unstudied. Its isobutylmethylamino group may reduce cardiac toxicity compared to cyclic analogs but requires validation.

Analytical Profiles :

- Purity criteria (e.g., ≤10 ppm heavy metals, ≤0.5% loss on drying) established for Guanethidine sulfate could serve as benchmarks for quality control of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.